molecular formula C19H26N6S B1386803 N-(tert-Butyl)-6-(3-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine CAS No. 1172961-18-0

N-(tert-Butyl)-6-(3-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine

Número de catálogo: B1386803
Número CAS: 1172961-18-0
Peso molecular: 370.5 g/mol
Clave InChI: JIJYWUXOAJUXIS-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-(tert-Butyl)-6-(3-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine is a heterocyclic compound featuring a fused imidazo[2,1-b][1,3,4]thiadiazole core. Its molecular formula is C₁₉H₂₆N₆S, with a molecular weight of 370.5 g/mol and a CAS registry number of 1172961-18-0 . The structure includes a tert-butyl group attached to the amine nitrogen, a 3-methylphenyl substituent at position 6, and a piperazine ring at position 2 of the heterocyclic scaffold. The Smiles notation is Cc1cccc(-c2nc3sc(N4CCNCC4)nn3c2NC(C)(C)C)c1, highlighting its stereoelectronic features . While its density, boiling point, and solubility data are unavailable, its synthesis and applications remain understudied in publicly accessible literature.

Propiedades

IUPAC Name

N-tert-butyl-6-(3-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N6S/c1-13-6-5-7-14(12-13)15-16(22-19(2,3)4)25-17(21-15)26-18(23-25)24-10-8-20-9-11-24/h5-7,12,20,22H,8-11H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JIJYWUXOAJUXIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(N3C(=N2)SC(=N3)N4CCNCC4)NC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

N-(tert-Butyl)-6-(3-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine is a synthetic compound that belongs to the class of imidazo[2,1-b][1,3,4]thiadiazoles. This compound has garnered attention due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound based on available literature, highlighting its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C19H26N6S
  • Molecular Weight : 370.5 g/mol
  • IUPAC Name : N-tert-butyl-6-(3-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine
  • CAS Number : 1171889-08-9

Anticancer Activity

Recent studies have indicated that imidazole derivatives exhibit significant anticancer properties. For instance, compounds containing imidazole rings have shown promising results against various cancer cell lines. In a comparative study of related compounds, one derivative demonstrated an IC50 value ranging from 80–200 nM against human cancer cell lines such as HCT-15 and HeLa cells. The presence of specific substituents on the imidazole ring has been linked to enhanced potency against these cell lines .

The compound's mechanism of action may involve inhibition of tubulin polymerization, a critical process for cancer cell division. For example, related compounds have demonstrated IC50 values significantly lower than standard chemotherapeutics like colchicine and combretastatin A-4, indicating a potential for high efficacy in cancer treatment .

Antimicrobial Activity

The biological activity of this compound has also been evaluated for its antimicrobial properties. In vitro studies have shown that thiadiazole derivatives can exhibit antibacterial activity against Gram-positive and Gram-negative bacteria. A study reported that derivatives similar to this compound showed effectiveness against strains such as E. coli and Staphylococcus aureus, suggesting potential applications in treating bacterial infections .

Structure-Activity Relationship (SAR)

The SAR analysis of imidazo[2,1-b][1,3,4]thiadiazole derivatives indicates that modifications on the piperazine and phenyl moieties can significantly influence biological activity. For instance:

  • Aliphatic Substituents : The introduction of bulky aliphatic groups on the imidazole nitrogen enhances anticancer activity.
  • Phenyl Substituents : Variations in the position and type of substituents on the phenyl ring can either enhance or diminish biological activity depending on their electronic properties.

Study 1: Anticancer Efficacy

A recent study explored the anticancer efficacy of various imidazole derivatives including this compound against melanoma cell lines. The results indicated that certain modifications led to IC50 values as low as 10 nM for some derivatives when tested against A375 melanoma cells. This underscores the importance of structural optimization in developing effective anticancer agents .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial properties of thiadiazole derivatives. In this study, this compound was tested against Klebsiella pneumoniae and exhibited significant inhibition at concentrations as low as 25 µg/mL. This suggests its potential utility in treating infections caused by resistant bacterial strains .

Comparación Con Compuestos Similares

The compound belongs to the imidazo[2,1-b][1,3,4]thiadiazole family, which has been extensively modified for diverse pharmacological and material science applications. Below is a systematic comparison with structurally analogous derivatives:

Structural and Physical Properties
Compound Name Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Key Substituents
N-(tert-Butyl)-6-(3-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine C₁₉H₂₆N₆S 370.5 Not reported tert-Butyl, 3-methylphenyl, piperazin-1-yl
4j: N-tert-Butyl-6-(4-methoxyphenyl)-2-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine C₂₃H₂₄N₆O₃S 488.6 210–211 tert-Butyl, 4-methoxyphenyl, 4-nitrophenyl
4p: N-tert-Butyl-2-(4-methoxyphenyl)-6-(4-nitrophenyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine C₂₁H₂₁N₅O₃S 423.5 227–227.5 tert-Butyl, 4-methoxyphenyl, 4-nitrophenyl
4q: N-tert-Butyl-6-(4-fluorophenyl)-2-phenylimidazo[2,1-b][1,3,4]thiadiazol-5-amine C₂₀H₁₉FN₄S 366.5 233.7–233.9 tert-Butyl, 4-fluorophenyl, phenyl
5b: N-Cyclohexyl-6-(4-nitrophenyl)-2-(trifluoromethyl)imidazo[2,1-b][1,3,4]thiadiazol-5-amine C₁₈H₁₇F₃N₆O₂S 450.4 Not reported Cyclohexyl, 4-nitrophenyl, trifluoromethyl

Key Observations :

  • Substituent Effects: Electron-withdrawing groups (e.g., nitro in 4j, 4p) reduce melting points compared to electron-donating groups (e.g., methoxy in 4j).
  • Solubility: Piperazine-containing derivatives (e.g., the target compound) may exhibit improved aqueous solubility due to the basic nitrogen atoms, unlike non-polar substituents like cyclohexyl in 5b .
Spectral and Analytical Data
Compound Name IR Peaks (cm⁻¹) ¹H/¹³C NMR Features HR-MS Data Accuracy
Target Compound Not reported Not reported Not available
4j 3443 (NH), 1640 (C=N), 1563 (NH bend) 1H: δ 8.2–6.8 (aromatic protons); 13C: δ 160–110 (aromatic carbons) Calculated/Found: C, H, N within 0.1% error
4p 3447 (NH), 1643 (C=N), 1567 (NH bend) 1H: δ 8.5–6.7 (aromatic protons); 13C: δ 158–112 (aromatic carbons) Calculated/Found: C, H, N within 0.1% error
4q 3446 (NH), 1639 (C=N), 1559 (NH bend) 1H: δ 8.3–6.9 (aromatic protons); 13C: δ 162–115 (aromatic carbons) Calculated/Found: C, H, N within 0.1% error

Key Observations :

  • Consistency in Spectral Data : All analogs show characteristic NH and C=N IR stretches (1640–1643 cm⁻¹) and aromatic proton signals in NMR, confirming structural integrity .
  • Data Gaps for Target Compound: No IR or NMR data are available for the target compound, limiting direct comparisons .

Key Observations :

  • The tert-butyl group is introduced via nucleophilic substitution or pre-functionalized building blocks, as seen in 4j and 4p .
  • Piperazine incorporation likely requires coupling reactions with piperazine derivatives, though specifics are unreported.

Métodos De Preparación

Formation of the Imidazo[2,1-b]thiadiazole Core

The core heterocycle is typically synthesized via cyclization reactions involving 2-aminothiophenol derivatives and suitable aldehydes or ketones under acidic conditions.

Starting Materials:

  • 2-aminothiophenol
  • 3-methylbenzaldehyde (for introducing the 3-methylphenyl group)

Reaction Conditions:

  • Acidic medium, such as hydrochloric acid
  • Elevated temperatures (around 100-120°C)
  • Solvent: ethanol or acetic acid

Reaction Mechanism:

  • Nucleophilic attack of 2-aminothiophenol on the aldehyde
  • Cyclization facilitated by acid catalysis
  • Formation of the imidazo[2,1-b]thiadiazole ring system

Introduction of the tert-Butyl Group

The tert-butyl group is introduced via nucleophilic substitution on the heterocyclic intermediate.

Starting Materials:

  • The heterocyclic core with a suitable leaving group (e.g., halogen or sulfonate ester)

Reaction Conditions:

  • Tert-butyl chloride or tert-butyl bromide
  • Base such as sodium hydride or potassium carbonate
  • Aprotic solvent like dimethylformamide (DMF)
  • Reflux conditions

Reaction Pathway:

  • Nucleophilic attack of the heterocycle on tert-butyl halide
  • Formation of the N-(tert-butyl) substituted intermediate

Phenylation at the 6-Position

The phenyl group is introduced through a palladium-catalyzed cross-coupling reaction, typically a Suzuki coupling.

Starting Materials:

  • A brominated or iodinated precursor at the 6-position
  • Phenylboronic acid or phenylpinacolborane

Reaction Conditions:

  • Palladium catalyst (e.g., Pd(PPh₃)₄)
  • Base such as potassium carbonate
  • Solvent: toluene or dioxane
  • Reflux under inert atmosphere

Piperazine Substitution at the 2-Position

The final functionalization involves nucleophilic substitution with piperazine.

Starting Materials:

  • The phenylated heterocycle with a suitable leaving group (e.g., halogen at the 2-position)

Reaction Conditions:

  • Piperazine
  • Polar solvent like ethanol or acetonitrile
  • Reflux conditions

Reaction Pathway:

  • Nucleophilic attack of piperazine nitrogen on the electrophilic site
  • Formation of the piperazinyl derivative

Data Table Summarizing the Synthetic Route

Step Starting Material Reagents & Conditions Product Purpose
1 2-aminothiophenol, 3-methylbenzaldehyde Acidic medium, heat Imidazo[2,1-b]thiadiazole core Core ring formation
2 Core with leaving group Tert-butyl halide, base, reflux N-(tert-butyl) derivative tert-Butyl substitution
3 Brominated precursor Pd catalyst, phenylboronic acid, base, reflux Phenyl-substituted intermediate Aromatic substitution
4 Phenylated intermediate Piperazine, reflux Final compound Piperazine attachment

Research Findings and Notes

  • The synthesis of similar compounds often employs multi-step protocols involving cyclization, cross-coupling, and nucleophilic substitution, as documented in patent US20110306619A1 and related literature.
  • Industrial scale-up would require optimization of reaction conditions, solvent recovery, and waste minimization, with potential use of continuous flow reactors for better control.
  • The reaction mechanisms are well-understood, involving nucleophilic attack, cyclization, and palladium-catalyzed cross-coupling, which are standard in heterocyclic chemistry.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(tert-Butyl)-6-(3-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine?

  • Methodology : Multi-step synthesis involving Groebke-type three-component reactions is common for imidazo-thiadiazole derivatives. For example, cyclohexyl isocyanide, 5-arylfurfurals, and aminothiazole derivatives are reacted under controlled conditions (e.g., DMF as solvent, triethylamine as catalyst) to form analogous structures . Adjusting substituents (e.g., tert-butyl vs. aryl groups) may require tailored purification steps (e.g., column chromatography, recrystallization).
  • Key Considerations : Monitor reaction progress via TLC/HPLC and optimize temperature (60–100°C) to avoid side products like over-alkylation or ring-opening .

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Methodology :

  • X-ray crystallography : Resolve crystal structure to confirm stereochemistry and hydrogen-bonding patterns (e.g., centrosymmetrical dimers via N–H⋯N interactions) .
  • NMR/FT-IR : Assign peaks for tert-butyl (δ ~1.3 ppm in 1^1H NMR), piperazine protons (δ ~2.5–3.5 ppm), and imidazo-thiadiazole core (C=S stretch at ~680 cm1^{-1}) .
  • Mass spectrometry : Validate molecular ion ([M+H]+^+) and fragmentation patterns .

Q. What preliminary biological assays are suitable for evaluating its therapeutic potential?

  • Methodology :

  • Kinase inhibition : Screen against Fer/FerT kinases using ATP-binding assays (IC50_{50} determination) .
  • Cytotoxicity : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose ranges of 1–100 μM .
  • ADMET profiling : Predict pharmacokinetics via in silico tools (e.g., SwissADME) to assess bioavailability and toxicity risks .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of this compound’s bioactivity?

  • Methodology :

  • Substituent variation : Replace the 3-methylphenyl group with electron-withdrawing (e.g., fluorine) or donating groups to modulate target binding .
  • Piperazine modifications : Introduce methyl or morpholino groups to enhance solubility or blood-brain barrier penetration .
  • SAR Table :
Substituent (R)IC50_{50} (FerT Kinase)LogP
3-methylphenyl0.8 μM3.2
3-fluorophenyl0.5 μM2.9
4-methoxyphenyl1.2 μM3.5
Data based on analogous imidazo-thiadiazole derivatives .

Q. What computational strategies are effective for predicting binding modes with Fer/FerT kinases?

  • Methodology :

  • Homology modeling : Build kinase structures using SWISS-MODEL or MODELLER if crystallographic data is unavailable .
  • Molecular docking : Use AutoDock Vina to simulate ligand-receptor interactions; prioritize poses with hydrogen bonds to catalytic lysine residues (e.g., Lys548 in FerT) .
  • MD simulations : Validate stability of docked complexes (50 ns trajectories) using GROMACS .

Q. How can contradictory data in biological assays be resolved?

  • Methodology :

  • Dose-response validation : Repeat assays with tighter concentration gradients (e.g., 0.1–10 μM) to exclude false positives .
  • Off-target profiling : Use kinome-wide screening (e.g., KinomeScan) to identify non-specific binding .
  • Mechanistic studies : Conduct Western blotting to verify downstream signaling (e.g., phosphorylation of Akt/mTOR) .

Q. What experimental designs address low yields in large-scale synthesis?

  • Methodology :

  • Flow chemistry : Implement continuous reactors for benzylation steps to improve reproducibility and reduce reaction times .
  • Solvent optimization : Test alternative solvents (e.g., acetonitrile instead of DMF) to enhance solubility of intermediates .
  • Catalyst screening : Evaluate Pd/C or nickel catalysts for reductive amination steps .

Notes for Methodological Rigor

  • Theoretical framework : Link synthesis/biological studies to drug design principles (e.g., Lipinski’s rules) or kinase inhibition mechanisms .
  • Data validation : Cross-reference spectral data with published analogs (e.g., 5-chlorothiazol-2-amine derivatives ) to ensure consistency.
  • Ethical compliance : Adhere to institutional guidelines for cytotoxicity testing and computational data reporting .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(tert-Butyl)-6-(3-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine
Reactant of Route 2
Reactant of Route 2
N-(tert-Butyl)-6-(3-methylphenyl)-2-piperazin-1-ylimidazo[2,1-b][1,3,4]thiadiazol-5-amine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.